

Application Note: Comprehensive 1D NMR Characterization of 2-Methoxy-6-nitrophenylacetic Acid

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Compound of Interest

Compound Name: 2-Methoxy-6-nitrophenylacetic acid

Cat. No.: B1605431

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Abstract

This application note provides a detailed protocol for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) characterization of **2-Methoxy-6-nitrophenylacetic acid**. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This guide offers a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation, grounded in established NMR principles. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who require a robust and reliable method for the structural elucidation of this and similar substituted aromatic compounds.

Introduction: The Rationale for NMR in Structural Elucidation

2-Methoxy-6-nitrophenylacetic acid is a substituted aromatic compound whose biological and chemical properties are intrinsically linked to its precise molecular architecture. The relative positions of the methoxy, nitro, and acetic acid functional groups on the phenyl ring dictate its reactivity and potential applications. Therefore, unequivocal structural verification is a critical step in its synthesis and use.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ^1H (protons) and ^{13}C —we can map the connectivity of atoms and infer their chemical environment. This application note details the systematic approach to acquiring and interpreting the ^1H and ^{13}C NMR spectra of **2-Methoxy-6-nitrophenylacetic acid**, including the use of Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments to differentiate between carbon types (CH_3 , CH_2 , CH , and quaternary carbons).[2]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of **2-Methoxy-6-nitrophenylacetic acid** are numbered as shown in the diagram below. This numbering scheme will be used throughout this document to correlate NMR signals with specific atoms in the molecule.

Figure 1: Molecular Structure of **2-Methoxy-6-nitrophenylacetic Acid** with Atom Numbering.

Predicted ^1H and ^{13}C NMR Spectral Data

An experienced spectroscopist can predict the approximate chemical shifts and coupling patterns based on the electronic effects of the substituents. The electron-withdrawing nitro group ($-\text{NO}_2$) will deshield nearby protons and carbons, shifting their signals downfield, while the electron-donating methoxy group ($-\text{OCH}_3$) will have a shielding effect, particularly on the ortho and para positions.[3]

Predicted ^1H NMR Data (500 MHz, DMSO-d_6)

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H3	7.8 - 8.0	Doublet of Doublets (dd)	$J(\text{H3-H4}) \approx 8.0$, $J(\text{H3-H5}) \approx 1.5$	1H
H4	7.6 - 7.8	Triplet (t)	$J(\text{H4-H3}) \approx 8.0$, $J(\text{H4-H5}) \approx 8.0$	1H
H5	7.9 - 8.1	Doublet of Doublets (dd)	$J(\text{H5-H4}) \approx 8.0$, $J(\text{H5-H3}) \approx 1.5$	1H
H7 (CH ₂)	3.8 - 4.0	Singlet (s)	-	2H
H9 (OCH ₃)	3.9 - 4.1	Singlet (s)	-	3H
H (COOH)	12.0 - 13.0	Broad Singlet (br s)	-	1H

Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Carbon(s)	Predicted Chemical Shift (δ , ppm)	DEPT-135 Phase
C1	150 - 155	Quaternary (No Signal)
C2	145 - 150	Quaternary (No Signal)
C3	125 - 130	CH (Positive)
C4	130 - 135	CH (Positive)
C5	120 - 125	CH (Positive)
C6	135 - 140	Quaternary (No Signal)
C7 (CH ₂)	35 - 40	CH ₂ (Negative)
C8 (COOH)	170 - 175	Quaternary (No Signal)
C9 (OCH ₃)	55 - 60	CH ₃ (Positive)

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible NMR data. Adherence to these steps is crucial for accurate structural analysis.

Materials and Equipment

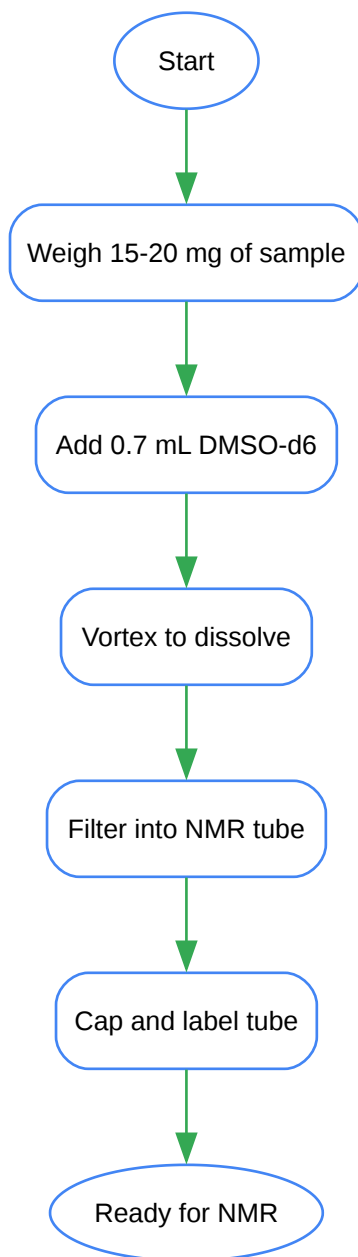
- **2-Methoxy-6-nitrophenylacetic acid** ($\geq 98\%$ purity)
- Deuterated Dimethyl Sulfoxide (DMSO- d_6 , 99.9 atom % D)
- 5 mm NMR tubes of good quality[4]
- Pasteur pipette and glass wool
- Vortex mixer
- NMR Spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)

Sample Preparation Protocol

The choice of solvent is critical. DMSO- d_6 is selected for its excellent solvating power for carboxylic acids and its ability to allow observation of the acidic proton, which might otherwise undergo rapid exchange in protic solvents like D_2O . [5]

- **Weighing the Sample:** Accurately weigh approximately 15-20 mg of **2-Methoxy-6-nitrophenylacetic acid** directly into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for ^{13}C NMR. [4]
- **Solvent Addition:** Add approximately 0.7 mL of DMSO- d_6 to the vial. This volume is ideal for standard 5 mm NMR tubes. [6]
- **Dissolution:** Securely cap the vial and vortex gently until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra. [4]
- **Filtering:** To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is achieved by passing the solution through a small plug of glass wool inserted into a Pasteur pipette.

- Capping and Labeling: Cap the NMR tube and label it clearly.



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